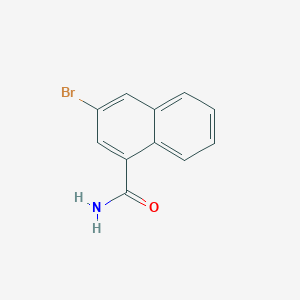

3-Bromonaphthalene-1-carboxamide

Description

Contextualization within Halogenated Naphthalene (B1677914) Derivatives and Carboxamide Chemistry

Halogenated naphthalenes are a broad class of compounds that have been extensively studied for their diverse applications, ranging from pharmaceuticals to electronic materials. The introduction of a halogen atom onto the naphthalene ring system significantly alters its electronic nature and provides a reactive handle for further chemical modifications.

The carboxamide functional group is integral to many biologically active molecules and advanced materials. The presence of both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen) allows carboxamides to form strong and directional intermolecular hydrogen bonds. This property is crucial in the self-assembly of molecules to form well-ordered structures, a key principle in the design of functional materials. In the context of 3-Bromonaphthalene-1-carboxamide, the interplay between the bromo and carboxamide substituents on the naphthalene core creates a molecule with a unique profile of reactivity and intermolecular interactions.

Strategic Importance in Advanced Organic Synthesis and Material Science

The strategic value of this compound lies in its versatility as a building block. While direct research on this specific compound is emerging, its importance can be inferred from the extensive studies on its precursors and related structures, such as 3-bromo-naphthalene-1-carboxylic acid and its methyl ester. chemimpex.com These related compounds are known to be valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com

In organic synthesis, the bromine atom on the naphthalene ring of this compound can be readily displaced or used in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. This capability allows for the construction of more complex naphthalene derivatives with tailored properties.

In the field of material science, naphthalene derivatives are utilized in the development of organic electronics, including organic light-emitting diodes (OLEDs), and as fluorescent dyes. chemimpex.com The naphthalene core provides the necessary photophysical properties, while substituents like the carboxamide group can modulate these properties and influence the material's processability and solid-state packing. For instance, the related methyl 3-bromonaphthalene-1-carboxylate is used in the production of organic semiconductors and fluorescent dyes for biological imaging. chemimpex.com It is plausible that this compound could be explored for similar applications, with the carboxamide group potentially enhancing intermolecular interactions crucial for charge transport in organic semiconductors or for tuning the photophysical properties of fluorescent probes.

Overview of Current Research Trajectories and Unresolved Questions for Substituted Naphthalene Amides

Current research on substituted naphthalene amides, a class to which this compound belongs, is focused on harnessing their unique structural and electronic properties for various applications. A significant area of investigation is their use as fluorescent probes for detecting ions and small molecules. nih.gov The naphthalene moiety often serves as the fluorophore, while the amide group can act as a binding site for the target analyte.

Another active research direction is the development of new materials with tailored properties. For example, naphthalene diimides, which contain two amide-like functional groups, are being extensively studied for their applications in organic electronics, owing to their excellent electron-accepting capabilities and tunable optical and electrochemical properties. acs.orgresearchgate.netacs.org The principles learned from these studies could potentially be applied to simpler naphthalene mono-amides like the subject of this article.

Despite the progress, several unresolved questions remain. The precise influence of the substituent pattern on the photophysical and electronic properties of naphthalene amides is not always predictable and often requires empirical investigation. Furthermore, the development of efficient and scalable synthetic routes to a wider variety of substituted naphthalene amides is crucial for unlocking their full potential in various applications. For this compound specifically, detailed studies on its reactivity in various coupling reactions and a thorough characterization of its physical and photophysical properties are needed to fully establish its strategic importance in the scientific community.

Structure

3D Structure

Properties

IUPAC Name |

3-bromonaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVIVWSELYMGHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromonaphthalene 1 Carboxamide and Its Precursors

Retrosynthetic Analysis of the 3-Bromonaphthalene-1-carboxamide Scaffold

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, providing a blueprint for its synthesis. airitilibrary.comamazonaws.com

The retrosynthetic analysis of this compound identifies two primary points for disconnection, corresponding to the formation of the amide bond and the introduction of the bromine atom.

C-N Bond Disconnection: The most logical initial disconnection is the amide C-N bond. This simplifies the target molecule to 3-bromonaphthalene-1-carboxylic acid or a derivative thereof, such as an acyl chloride or ester. This step is based on the reliability of amidation reactions. amazonaws.com

C-Br Bond Disconnection: The second key disconnection is the C-Br bond on the naphthalene (B1677914) ring. This leads back to naphthalene-1-carboxylic acid. This disconnection relies on electrophilic aromatic substitution, a fundamental reaction in aromatic chemistry.

A functional group interconversion (FGI) strategy would recognize that the carboxamide can be derived from the corresponding carboxylic acid, which in turn can be prepared from a precursor like 1-amino-3-bromonaphthalene. guidechem.com The synthesis would then focus on the regioselective bromination of a suitable naphthalene derivative followed by the introduction and conversion of the C1 substituent to a carboxamide.

Classical and Modern Approaches to the Naphthalene Core Functionalization

Functionalizing the naphthalene core with the desired bromine and carboxamide groups in the correct positions (1 and 3) requires careful control over reaction conditions.

Electrophilic aromatic substitution on naphthalene is more complex than on benzene. Substitution typically occurs at the α-position (C1) due to the greater stability of the resulting carbocation intermediate. almerja.com However, achieving substitution at the β-position (C3) is possible, often under conditions of thermodynamic control or through the influence of directing groups. almerja.com

The direct bromination of naphthalene itself usually yields 1-bromonaphthalene. researchgate.net Further bromination can lead to a mixture of dibrominated products. researchgate.net To achieve the specific 3-bromo substitution pattern, the directing effect of the substituent at the C1 position is crucial. A deactivating group at C1, such as a carboxylic acid, would direct incoming electrophiles. However, controlling this regioselectivity can be challenging. researchgate.net

Several brominating agents have been developed to improve regioselectivity in aromatic systems. nih.govresearchgate.net These include N-bromosuccinimide (NBS), often in the presence of a catalyst or specific solvent systems, which can offer higher selectivity compared to molecular bromine. nih.govresearchgate.net The choice of reagent and reaction conditions is paramount to overcoming the inherent preference for α-substitution and directing the bromine to the desired C3 position.

Table 1: Comparison of Common Brominating Agents for Aromatic Systems

| Reagent | Typical Conditions | Selectivity | Notes |

|---|---|---|---|

| Bromine (Br₂) | Lewis acid (e.g., FeBr₃) or solvent like CCl₄ | Often yields mixtures; kinetically favors α-position in naphthalene | A classic but sometimes unselective method. researchgate.netwku.edu |

| N-Bromosuccinimide (NBS) | Acetonitrile or silica (B1680970) gel | Can be highly para-selective with respect to activating groups | Widely used for its milder nature and improved selectivity. nih.govresearchgate.net |

The formation of the amide bond is a fundamental transformation in organic synthesis. encyclopedia.pub The most direct method involves the reaction of the precursor, 3-bromonaphthalene-1-carboxylic acid, with an amine source like ammonia (B1221849).

Direct thermal condensation of a carboxylic acid and an amine is possible but often requires high temperatures (over 160°C) to drive off the water byproduct, which can be unsuitable for sensitive substrates. encyclopedia.pubmdpi.com

More commonly, the carboxylic acid is first "activated" to make it more reactive. encyclopedia.pub This can be achieved in several ways:

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with ammonia to form the primary amide. khanacademy.org

Use of Coupling Reagents: A wide array of coupling reagents, such as carbodiimides (e.g., DCC, EDC), can be used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. libretexts.org

From Esters: The corresponding methyl or ethyl ester, such as 3-bromo-naphthalene-1-carboxylic acid methyl ester, can also serve as a precursor. chemimpex.com The ester can be converted to the amide via aminolysis, which involves heating with ammonia, although this reaction can be slower than using an acyl chloride. khanacademy.org

Table 2: Overview of Amidation Methods

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Thermal Condensation | Carboxylic Acid | Ammonia, heat | Direct but requires high temperatures; water is a byproduct. mdpi.com |

| Via Acyl Chloride | Carboxylic Acid | 1. SOCl₂ or (COCl)₂2. Ammonia | Highly efficient and common laboratory method. khanacademy.org |

| Coupling Reagents | Carboxylic Acid | DCC or EDC, Ammonia | Mild conditions, suitable for complex molecules. libretexts.org |

Transition Metal-Catalyzed Cross-Coupling Strategies for Naphthalene Construction and Functionalization

Modern synthetic chemistry increasingly relies on transition metal catalysis, particularly palladium, to construct complex aromatic systems and introduce functional groups with high precision.

Palladium-catalyzed reactions offer sophisticated routes to substituted naphthalenes that can be difficult to access through classical methods. acs.orgacs.org

Palladium-Catalyzed Annulation: These methods build the naphthalene ring system from simpler acyclic or monocyclic precursors. For instance, a highly efficient synthesis of substituted naphthalenes can be achieved through the palladium-catalyzed annulation of internal alkynes with o-alkenylaryl halides. acs.org This strategy forms two new carbon-carbon bonds in a single step under relatively mild conditions. acs.org By choosing appropriately substituted starting materials, one could construct a naphthalene ring already bearing the precursors to the desired bromo and carboxamide functionalities. nih.gov

Palladium-Catalyzed C-H Functionalization: This powerful strategy involves the direct conversion of a C-H bond into a C-C, C-N, or C-X bond, avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov For naphthalene systems, directing groups can be used to achieve high regioselectivity. For example, an amide group at the C1 position can direct the palladium catalyst to functionalize the C8 position. researchgate.net While this specific example targets a different position, the principle demonstrates the power of C-H activation to selectively functionalize the naphthalene core. Further research in this area could yield catalysts and directing groups capable of targeting the C3 position for bromination or the installation of other useful groups.

Table 3: Examples of Palladium-Catalyzed Reactions for Naphthalene Synthesis

| Reaction Type | Description | Catalyst System (Example) | Potential Application |

|---|---|---|---|

| Alkyne Annulation | Construction of the naphthalene ring from an aryl halide and an alkyne. | Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., PPh₃) and a base (e.g., Et₃N). acs.org | Building the core structure with desired substituents in place. |

| C-H Arylation | Direct coupling of a C-H bond on the naphthalene ring with an arylating agent. | Pd(OAc)₂ with diaryliodonium salts. researchgate.net | Introducing functional groups at specific positions guided by a directing group. |

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation with Bromonaphthalene Intermediates

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.orgmasterorganicchemistry.com This reaction is particularly valuable for creating biaryl structures, which are prevalent in pharmaceuticals and material science. tcichemicals.com In the context of naphthalene synthesis, bromonaphthalene intermediates serve as common electrophilic partners.

The catalytic cycle generally involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond of the bromonaphthalene, forming a Pd(II) complex. libretexts.org The reactivity of the halide is crucial, with the order being I > Br > OTf >> Cl. tcichemicals.comyonedalabs.com

Transmetalation : A base activates the organoboron species (e.g., a boronic acid) to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide. researchgate.net

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst. libretexts.org

A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for specific bromonaphthalene substrates. yonedalabs.comnih.gov The choice of these components can influence reaction efficiency, yield, and functional group tolerance.

| Entry | Bromonaphthalene Substrate | Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 1-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | >95 |

| 2 | 2-Bromonaphthalene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 92 |

| 3 | 1,8-Dibromonaphthalene | Naphthylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 85 (mono-arylated) |

This table presents representative examples of Suzuki-Miyaura couplings involving bromonaphthalene substrates, illustrating typical reaction components and outcomes.

Research has shown that electron-donating groups on the arylboronic acid can lead to higher yields, supporting the importance of the nucleophilicity of the boronate complex in the transmetalation step. researchgate.net

Heck Reaction and other Olefination Methods

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed method for forming substituted alkenes by coupling an unsaturated halide with an alkene in the presence of a base. masterorganicchemistry.comwikipedia.org This reaction is a powerful tool for the vinylation of bromonaphthalene intermediates.

The mechanism of the Heck reaction involves an organopalladium catalytic cycle: wikipedia.orgnih.gov

Oxidative Addition : A Pd(0) catalyst inserts into the carbon-bromine bond of the bromonaphthalene.

Migratory Insertion : The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond. nih.gov

β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a hydridopalladium complex.

Reductive Elimination : The base assists in the reductive elimination of H-Br from the catalyst, regenerating the active Pd(0) species. nih.gov

Typical catalysts include palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), often supported by phosphine ligands. wikipedia.org The reaction exhibits significant stereoselectivity, generally favoring the formation of the trans isomer. organic-chemistry.org

| Entry | Bromonaphthalene Substrate | Alkene Partner | Catalyst | Base | Solvent | Product |

| 1 | 1-Bromonaphthalene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 1-Styrylnaphthalene |

| 2 | 2-Bromonaphthalene | Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Ethyl 3-(naphthalen-2-yl)acrylate |

| 3 | 3-Bromo-1-naphthoic acid | Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMA | 3-(3-Butoxycarbonyl-vinyl)-1-naphthoic acid |

This table provides examples of Heck reactions using bromonaphthalene substrates to synthesize various olefinated naphthalene derivatives.

The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene. Electron-withdrawing groups on the alkene, as seen in acrylates, typically direct the aryl group to the β-position of the double bond. liverpool.ac.uk

Kumada-Tamao-Corriu and Other Organometallic Coupling Reactions

The Kumada-Tamao-Corriu coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed, utilizing a Grignard reagent (organomagnesium) and an organic halide. chem-station.comwikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. organic-chemistry.org It provides an effective method for forming C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds with bromonaphthalene substrates.

The catalytic cycle is analogous to other cross-coupling reactions: chem-station.comwikipedia.org

Oxidative Addition : The Ni(0) or Pd(0) catalyst inserts into the aryl-halide bond.

Transmetalation : The organometallic group from the Grignard reagent is transferred to the metal center.

Reductive Elimination : The two organic partners are eliminated from the metal, forming the new C-C bond and regenerating the catalyst.

A significant advantage of the Kumada coupling is the high reactivity and ready availability of Grignard reagents. nih.gov However, this high reactivity also limits the reaction's functional group tolerance, as Grignard reagents are incompatible with acidic protons and many electrophilic groups. chem-station.comorganic-chemistry.org Despite this, the Kumada coupling remains a valuable and cost-effective method for synthesizing certain alkylated and arylated naphthalenes. organic-chemistry.org

| Entry | Aryl Halide | Grignard Reagent | Catalyst | Product |

| 1 | 1-Bromonaphthalene | Methylmagnesium bromide | Ni(dppe)Cl₂ | 1-Methylnaphthalene |

| 2 | 2-Bromonaphthalene | Phenylmagnesium bromide | Pd(PPh₃)₄ | 2-Phenylnaphthalene |

| 3 | 4-Bromoaniline | n-Butylmagnesium bromide | Pd(OAc)₂ / BPhos | 4-n-Butylaniline |

This table illustrates typical Kumada-Tamao-Corriu coupling reactions, including an example with a bromoaniline substrate to demonstrate the general applicability of the method. nih.gov

Chemo- and Regioselective Synthesis of Multi-Substituted Naphthalene Systems

The synthesis of multi-substituted naphthalenes requires precise control over the position of incoming functional groups, a concept known as regioselectivity. Traditional methods like electrophilic aromatic substitution on naphthalene can be difficult to control, often leading to mixtures of isomers. researchgate.netnih.gov

Modern synthetic strategies leverage the directing effects of existing substituents and the selectivity of cross-coupling reactions to achieve high regiocontrol. For instance, in a di-substituted naphthalene, the different electronic and steric environments of the two positions can be exploited. Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, can be highly selective for one position over another, particularly with dihalonaphthalene substrates. researchgate.net

Recent advances have also explored C-H functionalization, where a directing group guides a catalyst to a specific C-H bond on the naphthalene core, allowing for functionalization without a pre-installed halide. researchgate.net Another innovative approach involves the skeletal editing of isoquinolines, where the nitrogen atom is precisely swapped for a carbon unit, providing a novel and regioselective route to substituted naphthalenes. nih.gov These methods provide powerful alternatives for creating complex substitution patterns that are challenging to access through classical approaches. jlu.edu.cn

Green Chemistry Considerations and Process Intensification in Naphthalene Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. inovatus.es In the context of naphthalene synthesis via cross-coupling, this involves developing more sustainable and efficient protocols. Key areas of focus include the use of environmentally benign solvents, reducing catalyst loading, and improving energy efficiency. nih.gov

Traditional cross-coupling reactions often use volatile and potentially toxic organic solvents like toluene or dioxane. inovatus.es A significant green advancement has been the adaptation of these reactions to more sustainable media. Water is an ideal green solvent due to its low cost, non-flammability, and lack of toxicity. researchgate.net Other green alternatives include bio-based solvents like tert-amyl alcohol, which has been successfully used in nickel-catalyzed Suzuki-Miyaura couplings. nih.gov The use of microwave irradiation is another strategy for process intensification, often leading to dramatically reduced reaction times and improved yields. semanticscholar.org

Catalyst Sustainability and Reusability in Cross-Coupling Protocols

A major focus of green chemistry in cross-coupling reactions is the development of sustainable catalyst systems. Palladium is an expensive and precious metal, making its recovery and reuse economically and environmentally critical. inovatus.es This has driven research into heterogeneous catalysts, where the palladium is immobilized on a solid support.

Supports such as polymers, silica, or magnetic nanoparticles allow for the easy separation of the catalyst from the reaction mixture by simple filtration or magnetic decantation, enabling its reuse over multiple cycles. mdpi.commdpi.com For example, palladium nanoparticles supported on functionalized polymers have been shown to be effective and reusable catalysts for Suzuki reactions. mdpi.comresearchgate.net While catalyst leaching and deactivation can be challenges, the design of robust supports and stable palladium species can mitigate these issues. mdpi.com The development of these reusable systems is crucial for making the synthesis of naphthalene derivatives and other fine chemicals more cost-effective and sustainable. inovatus.esresearchgate.net

Crystallographic Data for this compound Not Found in Public Databases

A thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), has revealed no publicly available single-crystal X-ray diffraction (SCXRD) data for the compound this compound.

As a result, a detailed analysis according to the requested outline cannot be provided. The specific, scientifically accurate data required to populate the sections on molecular geometry, bond parameters, intermolecular interactions, and polymorphism is contingent upon the existence of a determined crystal structure, which does not appear to have been published or deposited in accessible databases.

Information is available for structurally related compounds, such as 3-bromo-naphthalene-1-carboxylic acid and its methyl ester, but not for the specific carboxamide derivative requested. Without the primary crystallographic data file (e.g., a CIF file), any discussion of the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the specific nature of crystal packing—including hydrogen bonds, potential halogen bonds involving the bromine atom, and π-π stacking interactions of the naphthalene rings—would be purely speculative. Similarly, the existence and nature of any polymorphic forms can only be determined through experimental crystallographic studies, which are not found in the literature for this compound.

Therefore, the following sections of the proposed article cannot be generated with scientific accuracy:

Advanced Spectroscopic and Crystallographic Characterization of 3 Bromonaphthalene 1 Carboxamide

Single-Crystal X-ray Diffraction (SCXRD) Studies

Polymorphism and Solid-State Structural Variability

Further research or de novo crystallographic analysis of 3-Bromonaphthalene-1-carboxamide would be required to obtain the data necessary to complete this report.

Applications of 3 Bromonaphthalene 1 Carboxamide As a Versatile Building Block and Material Precursor

Role as a Key Intermediate in the Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocyclic Systems

3-Bromonaphthalene-1-carboxamide serves as a valuable building block in the construction of larger, more complex polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic systems. The presence of the bromine atom at the 3-position of the naphthalene (B1677914) ring allows for a variety of cross-coupling reactions, which are fundamental to extending the aromatic system.

One of the primary methods for the synthesis of complex PAHs involves palladium-catalyzed cross-coupling reactions. In these reactions, the carbon-bromine bond of this compound can be readily activated by a palladium catalyst to form a new carbon-carbon bond with another aromatic molecule. This strategy has been successfully employed to create larger, more elaborate PAH structures. For instance, derivatives of bromonaphthalenes can be coupled with various arylboronic acids or esters in Suzuki-Miyaura reactions to yield biaryl systems, which can then undergo intramolecular cyclization to form the final polycyclic structure.

Furthermore, the carboxamide group can be utilized to direct these coupling reactions to specific positions on the naphthalene ring or can be transformed into other functional groups to facilitate the synthesis of complex heterocyclic systems. For example, the amide can be hydrolyzed to a carboxylic acid, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. While specific examples detailing the direct use of this compound in the synthesis of complex PAHs are not abundant in the literature, the reactivity of the bromonaphthalene moiety is well-established in forming such systems.

The synthesis of various heterocyclic systems can also be achieved through multi-component reactions where the naphthalene-1-carboxamide scaffold can be incorporated. The Petasis three-component reaction, for instance, allows for the synthesis of diverse heterocyclic structures from amines, aldehydes, and boronic acids, and the principles of this reaction could be applied to derivatives of this compound.

Precursor for Advanced Organic Materials

The unique electronic and structural features of this compound make it an attractive precursor for a wide array of advanced organic materials with applications in electronics, optics, and polymer science.

Components in Organic Semiconductors and Optoelectronic Devices

The naphthalene core of this compound is a well-known chromophore that can be incorporated into organic semiconductors. The extended π-system of the naphthalene ring facilitates charge transport, a critical property for semiconductor performance. The bromine atom and the carboxamide group offer convenient handles for further chemical modification to fine-tune the electronic properties of the resulting materials.

Derivatives of naphthalene carboxamides have been investigated for their potential in organic electronics. By replacing the bromine atom with various aromatic or electron-donating/withdrawing groups through cross-coupling reactions, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tailored to meet the specific requirements of different optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The amide functionality can also be modified, for example, by introducing different N-substituents, to influence the solid-state packing and intermolecular interactions, which are crucial for efficient charge transport.

While detailed performance data for devices specifically incorporating this compound is limited, the broader class of naphthalene-based organic semiconductors has shown promising results. The principles of molecular design used for these materials are directly applicable to derivatives of this compound.

| Parameter | Typical Range for Naphthalene-Based Organic Semiconductors |

| Charge Carrier Mobility (μ) | 10⁻⁵ to 10⁻² cm²/Vs |

| HOMO Energy Level | -5.0 to -6.0 eV |

| LUMO Energy Level | -2.5 to -3.5 eV |

| Band Gap | 2.5 to 3.5 eV |

Note: This table represents typical values for the broader class of naphthalene-based organic semiconductors and serves as a reference for the potential of this compound derivatives.

Building Blocks for Fluorescent Dyes and Pigments

Naphthalene derivatives are renowned for their fluorescent properties, and this compound is a promising scaffold for the synthesis of novel fluorescent dyes and pigments. nih.gov The naphthalene ring system provides a rigid and planar structure with a large π-electron conjugation, which are key features for high fluorescence quantum yields and excellent photostability. nih.gov

The photophysical properties of dyes derived from this compound can be systematically tuned. The introduction of electron-donating or electron-withdrawing groups at the 3-position (by replacing the bromine) or on the carboxamide nitrogen can significantly alter the absorption and emission wavelengths, as well as the fluorescence quantum yield. For instance, attaching an electron-donating group can lead to a red-shift in the emission spectrum, producing dyes that fluoresce in the longer wavelength regions of the visible spectrum.

| Property | Typical Values for Naphthalimide-Based Dyes |

| Absorption Maximum (λ_abs) | 400 - 500 nm |

| Emission Maximum (λ_em) | 500 - 600 nm |

| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.9 |

| Stokes Shift | 50 - 150 nm |

Note: This table provides a general overview of the photophysical properties of naphthalimide-based dyes, which are structurally related to derivatives of this compound.

Monomers for Functional Polymers and Polymeric Materials

The bifunctional nature of this compound, with its reactive bromine atom and the potential for the carboxamide group to be part of a polymer backbone, makes it a candidate for the synthesis of functional polymers. The bromine atom can be utilized in polycondensation reactions, such as Suzuki or Stille polycondensation, to create fully aromatic polymers with the naphthalene unit integrated into the main chain.

Aromatic polyamides, in particular, are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. While the direct polymerization of this compound has not been extensively reported, its derivatives could be used to synthesize novel polyamides. For example, after conversion of the bromo-substituent to an amino or carboxylic acid group, the resulting bifunctional monomer could be polymerized with a suitable comonomer to yield a polyamide with pendant naphthalene groups. Such polymers could exhibit enhanced thermal stability and potentially interesting optical or electronic properties due to the incorporation of the naphthalene moiety.

The general properties of aromatic polyamides provide a benchmark for what could be expected from polymers derived from this compound.

| Property | Typical Values for Aromatic Polyamides |

| Glass Transition Temperature (T_g) | 200 - 300 °C |

| Tensile Strength | 80 - 150 MPa |

| Decomposition Temperature (T_d) | > 400 °C |

| Solubility | Generally soluble in polar aprotic solvents |

Constituents in Liquid Crystalline Systems

The rigid, planar structure of the naphthalene core in this compound makes it a suitable mesogenic unit for the design of liquid crystals. The presence of the carboxamide group is particularly significant as it can form strong intermolecular hydrogen bonds, which can promote the formation of ordered liquid crystalline phases.

By attaching long alkyl or alkoxy chains to the naphthalene ring or to the amide nitrogen, it is possible to induce liquid crystalline behavior. The length and branching of these aliphatic chains can influence the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. The bromine atom can also play a role in modifying the intermolecular interactions and influencing the mesophase behavior. While specific studies on the liquid crystalline properties of this compound derivatives are scarce, the general principles of liquid crystal design suggest its potential in this area. The ability of N-alkyl amides to form liquid crystalline phases is a well-established concept.

Utilization in Supramolecular Chemistry and Self-Assembly

The combination of a π-conjugated naphthalene system and a hydrogen-bonding carboxamide group in this compound makes it an excellent candidate for studies in supramolecular chemistry and self-assembly. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of well-defined one-dimensional chains or two-dimensional sheets through intermolecular hydrogen bonding.

In addition to hydrogen bonding, the naphthalene rings can engage in π-π stacking interactions, further stabilizing the self-assembled structures. The interplay between these non-covalent interactions can lead to the formation of complex and functional supramolecular architectures. The bromine atom can also participate in halogen bonding, another type of non-covalent interaction that can be used to control the self-assembly process.

The self-assembly of such molecules can be influenced by factors such as solvent polarity and temperature, allowing for the creation of responsive materials. While specific research on the self-assembly of this compound is not widely available, the principles of supramolecular chemistry strongly suggest its potential to form ordered nanostructures in solution and in the solid state.

Design of Self-Assembled Architectures via Directed Hydrogen Bonding and Halogen Bonding

The self-assembly of this compound into ordered supramolecular architectures is guided by a combination of directed, non-covalent interactions. The carboxamide group is a classic motif for forming robust hydrogen bonds. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This allows for the formation of strong intermolecular N-H···O hydrogen bonds, which can organize molecules into one-dimensional chains or two-dimensional sheets. The specific arrangement is often a syn-syn catemer motif, which has been observed in the self-assembly of other carboxylic acid-functionalized naphthalene derivatives. researchgate.net The strength and directionality of these hydrogen bonds are primary drivers in the initial organization of the molecules. escholarship.orgnih.gov

In addition to hydrogen bonding, the bromine atom on the naphthalene ring introduces the capacity for halogen bonding. science.gov A halogen bond is a non-covalent interaction where an electrophilic region, known as a σ-hole, on the halogen atom attracts a nucleophilic region on an adjacent molecule. nih.govprinceton.edu This σ-hole arises from the polarization of the halogen's electron density upon forming a covalent bond with the carbon of the naphthalene ring. nih.govprinceton.edu In the case of this compound, the bromine atom can act as a halogen bond donor, interacting with a Lewis basic site such as the carbonyl oxygen or even the π-system of a neighboring naphthalene ring. nih.gov The strength of halogen bonds increases with the polarizability of the halogen, following the trend F < Cl < Br < I, making bromine a significant contributor to structural stability. nih.gov The interplay between the highly directional hydrogen bonds of the amide and the specific halogen bonds of the bromine allows for precise control over the resulting supramolecular structure.

| Interaction Type | Donor Group | Acceptor Group | Role in Self-Assembly |

| Hydrogen Bond | Carboxamide (N-H) | Carboxamide (C=O) | Formation of primary structural motifs like chains and sheets. researchgate.net |

| Halogen Bond | Bromo group (-Br) | Carboxamide (C=O), π-system of naphthalene | Provides directional control and reinforces the supramolecular architecture. science.govprinceton.edu |

Investigation of π-π Stacking Interactions in Solid-State Materials

These stacking interactions typically occur in an offset or slipped-stack arrangement rather than a direct face-to-face orientation to minimize electrostatic repulsion. The presence of substituents on the aromatic ring, such as the bromo and carboxamide groups, can influence the geometry and strength of these interactions. nih.gov The interplay of π-π stacking with the in-plane hydrogen and halogen bonds leads to the formation of densely packed, stable crystalline materials. researchgate.netrsc.org The study of such interactions is fundamental to crystal engineering, as it allows for the rational design of materials with specific electronic or photophysical properties derived from the controlled arrangement of chromophores. researchgate.net

Application in Metal-Organic Framework (MOF) Ligand Design and Synthesis

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govespublisher.com While this compound may not be used directly as a primary linker, its corresponding carboxylate, 3-bromo-naphthalene-1-carboxylic acid, is a highly suitable candidate for MOF synthesis. Carboxylate-based linkers are among the most common and effective for building robust MOFs. wikipedia.org The naphthalene core has been successfully employed as a scaffold for MOF linkers, demonstrating its utility in creating porous frameworks. nih.govrsc.org

For instance, the related linker naphthalene-2,6-dicarboxylate (NDC) has been used to synthesize a variety of MOFs with different metal ions, including yttrium (Y) and various lanthanides (Ln). nih.govrsc.orgfrontiersin.org These studies show that the naphthalene scaffold can produce frameworks with diverse topologies and properties, such as permanent porosity and luminescence, which are applicable in gas storage and chemical sensing. rsc.orgfrontiersin.org

The this compound molecule can be considered a precursor to a functional MOF linker in several ways:

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid, which can then be used in standard solvothermal MOF synthesis.

Post-Synthetic Modification: The bromo group on the naphthalene ring serves as a reactive handle for post-synthetic modification. After the MOF is constructed using the corresponding carboxylate linker, the C-Br bond can be functionalized via cross-coupling reactions, allowing for the introduction of new chemical groups that can tune the properties of the MOF's pores.

| Linker Precursor/Analogue | Metal Ion(s) | Resulting Framework Type/Application |

| Naphthalene-2,6-dicarboxylate | Yttrium (Y) | Multiple distinct phases, fluorescent sensing of metal cations. nih.govfrontiersin.org |

| Naphthalene-2,6-dicarboxylate | Lanthanides (La, Nd, Eu, Gd) | 3D frameworks with luminescent properties. rsc.org |

| 3-Bromo-naphthalene-1-carboxylate | (Hypothetical) | Potential for porous frameworks with sites for post-synthetic modification. |

Development as a Ligand or Precursor for Catalytic Systems

This compound serves as a valuable precursor for the synthesis of sophisticated ligands used in homogeneous catalysis. The key to its utility is the presence of the carbon-bromine bond, which is a versatile functional group for a wide range of cross-coupling reactions. wikipedia.org Reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings allow for the bromine atom to be replaced with various other functional groups, including phosphines, amines, or heterocycles, which are common coordinating moieties in catalytic complexes. researchgate.net

Furthermore, the carboxamide group itself can be incorporated into the ligand structure to play a direct or indirect role in catalysis. In some ligand designs, the amide oxygen or nitrogen can act as a coordinating atom, leading to the formation of hemilabile or pincer-type ligands. For example, phosphino-carboxamide hybrid ligands have been successfully used in palladium-catalyzed asymmetric allylic alkylation reactions. researchgate.net The amide group can also exert an electronic influence on the ligand, modulating the properties of the catalytic center. Therefore, this compound is a strategic starting material for building custom ligands tailored for specific catalytic transformations.

| Role of Compound | Key Functional Group | Synthetic Transformation | Target Ligand/Catalyst Type |

| Ligand Precursor | C-Br bond | Suzuki or Buchwald-Hartwig Coupling | Biaryl-based phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. |

| Ligand Precursor | C-Br bond | Sonogashira Coupling | Aryl-alkyne ligands for various transition metal catalysts. |

| Ligand Scaffold | Carboxamide (-CONH₂) | Coordination to metal center | P,O-type hybrid ligands for asymmetric catalysis. researchgate.net |

Future Directions and Emerging Research Avenues for 3 Bromonaphthalene 1 Carboxamide

Development of More Sustainable and Atom-Economical Synthetic Routes

Future synthetic strategies are expected to explore direct C-H activation and amidation of the naphthalene (B1677914) core, bypassing the need for pre-functionalized starting materials. Catalytic approaches, particularly those employing earth-abundant metals, will be at the forefront of this research. For instance, the development of catalytic systems that can directly amidate 3-bromonaphthalene would represent a significant advancement in atom economy. nih.govwikipedia.org Such processes, potentially utilizing advanced catalytic cycles, would reduce the number of synthetic steps and the generation of hazardous waste. nih.govchembam.com

| Synthetic Strategy | Potential Catalyst | Key Advantages |

| Direct C-H Amidation | Transition Metal Complexes (e.g., Fe, Cu) | Fewer synthetic steps, reduced waste |

| Catalytic Carbonylative Amidation | Palladium-based catalysts | High selectivity and yield |

| Flow Chemistry Synthesis | Immobilized Catalysts | Improved safety, scalability, and efficiency |

Table 1: Potential Sustainable Synthetic Routes for 3-Bromonaphthalene-1-carboxamide

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties of this compound, arising from the interplay between the electron-withdrawing carboxamide group and the bromine substituent on the naphthalene scaffold, open up avenues for exploring novel reactivity patterns. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. chemimpex.com

Future research will likely delve into previously unexplored transformations of the naphthalene core and the amide functionality. This could include the investigation of novel metal-catalyzed reactions, such as C-H functionalization at other positions of the naphthalene ring, or the development of new methods for the transformation of the amide group itself. The exploration of photochemical and electrochemical methods could also unlock unprecedented reactivity, leading to the synthesis of novel derivatives with unique properties. researchgate.net

| Reaction Type | Potential Reagents/Conditions | Expected Outcome |

| Palladium-Catalyzed Cross-Coupling | Boronic acids, amines, alkynes | Functionalized naphthalene derivatives |

| C-H Activation/Functionalization | Rhodium or Iridium catalysts | Site-selective modification of the naphthalene core |

| Photoredox Catalysis | Organic dyes, visible light | Novel bond formations under mild conditions |

| Electrosynthesis | Divided/undivided cell setups | Green and efficient transformations |

Table 2: Emerging Reactivity Patterns for this compound

Integration into Next-Generation Functional Materials and Devices

The rigid, planar structure of the naphthalene core, combined with the potential for extensive functionalization, makes this compound a promising building block for the creation of next-generation functional materials. Its derivatives could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chemimpex.commdpi.comnih.gov The ability to tune the electronic properties through modification at the bromine and amide positions is a key advantage in designing materials with specific charge-transport characteristics.

Research in this area will focus on synthesizing a library of this compound derivatives and evaluating their photophysical and electronic properties. The incorporation of these molecules into polymeric structures or their self-assembly into well-ordered thin films will be crucial for their application in electronic devices. mdpi.com The development of n-type organic semiconductors based on naphthalenecarboxamide scaffolds is a particularly active area of research. nih.gov

Advanced Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling are indispensable tools in modern materials science and drug discovery. scifiniti.comupc.edu For this compound, in silico methods will play a pivotal role in guiding the synthesis of new derivatives with desired properties. Density functional theory (DFT) calculations can be employed to predict the electronic structure, charge transport properties, and spectroscopic characteristics of hypothetical molecules, thereby prioritizing synthetic targets.

Advanced computational techniques, such as molecular dynamics simulations, can provide insights into the solid-state packing and morphology of materials based on this scaffold, which are critical for their performance in electronic devices. nih.govmdpi.com This computational-experimental feedback loop will accelerate the discovery of new materials with optimized performance characteristics.

| Computational Method | Predicted Property | Relevance |

| Density Functional Theory (DFT) | Electronic structure, HOMO/LUMO levels | Guiding synthesis of materials with tailored optoelectronic properties |

| Molecular Dynamics (MD) | Solid-state packing, morphology | Predicting performance in organic electronic devices |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of structure with physical properties | Rational design of new derivatives |

Table 3: Computational Approaches for the Design of this compound Derivatives

High-Throughput Screening and Combinatorial Approaches for New Applications (non-biological)

High-throughput screening (HTS) and combinatorial chemistry are powerful strategies for the rapid discovery of new materials with novel applications. spcmc.ac.inslideshare.netyoutube.com In the context of this compound, these techniques can be employed to generate large libraries of derivatives and screen them for desired properties in a parallel fashion. imperial.ac.ukmedchemexpress.comhte-company.com

For non-biological applications, HTS can be used to identify new candidates for use as, for example, fluorescent probes, components of liquid crystal displays, or new catalytic materials. By systematically varying the substituents on the naphthalene core and the amide nitrogen, a vast chemical space can be explored efficiently. The integration of automated synthesis and characterization with data analysis and machine learning will be key to the success of these high-throughput workflows. rsc.org

| Screening Application | Library Design Focus | Potential Impact |

| Fluorescent Probes | Introduction of fluorogenic groups | Development of new sensors and imaging agents |

| Organic Electronics | Variation of electron-donating/withdrawing groups | Discovery of new semiconductor materials |

| Catalysis | Incorporation of catalytically active moieties | Identification of novel and efficient catalysts |

Table 4: High-Throughput Screening Strategies for this compound

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Bromonaphthalene-1-carboxamide to improve yield and purity?

- Methodology : Optimize reaction conditions by controlling temperature (e.g., maintaining 60–80°C for coupling reactions) and pH (neutral to slightly acidic conditions). Use anhydrous solvents to minimize hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography with silica gel. Adjust stoichiometry of brominating agents (e.g., N-bromosuccinimide) to reduce side products .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm bromine substitution and carboxamide functionality. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. Infrared (IR) spectroscopy can identify carbonyl (C=O) and N-H stretches. For trace analysis, combine gas chromatography-mass spectrometry (GC-MS) with halogen-specific detectors .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Use chemical fume hoods to avoid inhalation of volatile brominated byproducts. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store in airtight containers away from oxidizing agents. Follow OSHA guidelines for halogenated aromatic compounds, including proper disposal via certified hazardous waste services .

Advanced Research Questions

Q. How does the bromine substituent at the 3-position influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Investigate steric and electronic effects using computational models (e.g., density functional theory, DFT). Compare reaction rates with analogs (e.g., 1-bromonaphthalene) under identical catalytic conditions (Pd/ligand systems). Analyze regioselectivity via X-ray crystallography of reaction intermediates .

Q. What computational strategies are recommended to model the electronic structure of this compound for drug discovery?

- Methodology : Perform DFT calculations to map electron density around the carboxamide group and bromine atom. Use molecular docking simulations to predict binding affinity with biological targets (e.g., kinase enzymes). Validate predictions with in vitro assays measuring IC₅₀ values .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Replicate assays under standardized conditions (e.g., cell lines, incubation times). Use high-content screening (HCS) to differentiate cytotoxic vs. cytostatic effects. Cross-validate results with orthogonal techniques (e.g., flow cytometry for apoptosis vs. Western blotting for protein targets) .

Q. What analytical methods are suitable for quantifying this compound in environmental samples?

- Methodology : Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol with isotope-labeled internal standards (e.g., ¹³C-labeled analogs). Optimize solid-phase extraction (SPE) for sample cleanup. Validate method sensitivity via limit of detection (LOD) studies in soil/water matrices .

Q. How can the compound’s photophysical properties be leveraged for organic semiconductor applications?

- Methodology : Measure UV-Vis absorption and fluorescence emission spectra in varying solvents. Correlate Stokes shifts with solvent polarity. Fabricate thin-film transistors (TFTs) and evaluate charge carrier mobility using field-effect transistor (FET) measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.